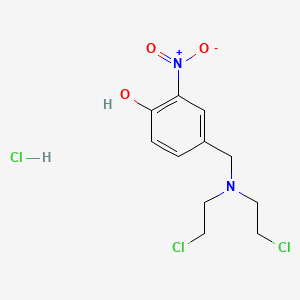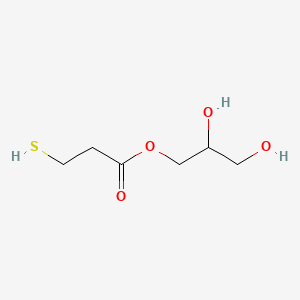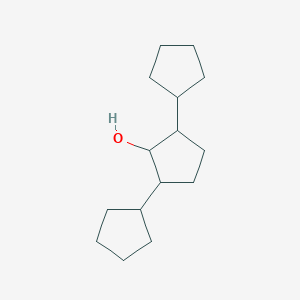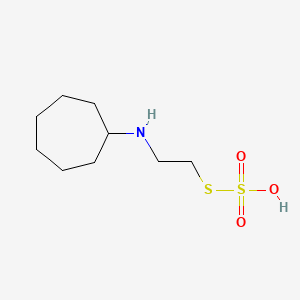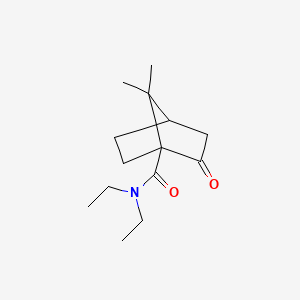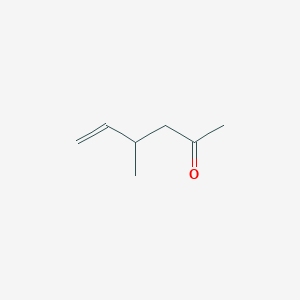
(2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of two benzoate groups attached to a butanetetrol backbone The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate typically involves the esterification of (2R,3S)-1,2,3,4-butanetetrol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product.
化学反应分析
Types of Reactions
(2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzoate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new esters or amides.
科学研究应用
Chemistry
In chemistry, (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a substrate for investigating metabolic pathways involving ester compounds.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its ester bonds can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry
Industrially, this compound is used in the production of polymers and resins. Its ester groups contribute to the flexibility and durability of the resulting materials, making them suitable for various applications, including coatings and adhesives.
作用机制
The mechanism of action of (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate involves the hydrolysis of its ester bonds. Enzymes such as esterases catalyze the cleavage of these bonds, releasing the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved in this process include the active sites of the enzymes and the specific interactions between the enzyme and the substrate.
相似化合物的比较
Similar Compounds
- (2R,3R)-1,2,3,4-Butanetetrol 1,4-dibenzoate
- (2S,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate
- (2S,3R)-1,2,3,4-Butanetetrol 1,4-dibenzoate
Uniqueness
The uniqueness of (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate lies in its specific stereochemistry. The (2R,3S) configuration imparts distinct physical and chemical properties to the compound, influencing its reactivity and interactions with other molecules. This stereochemistry also makes it a valuable tool for studying chiral recognition and enantioselective processes.
属性
分子式 |
C18H18O6 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
[(2S,3R)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate |
InChI |
InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16+ |
InChI 键 |
DJOUKNAKSJTIKP-IYBDPMFKSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H](COC(=O)C2=CC=CC=C2)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)

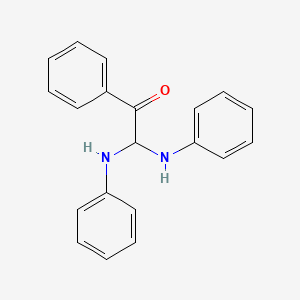
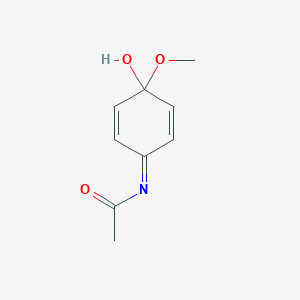
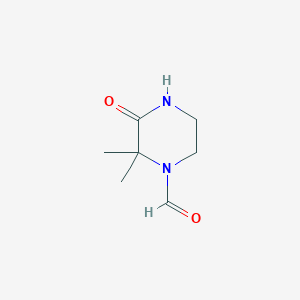
![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
